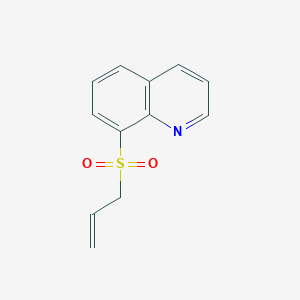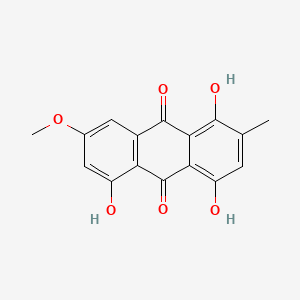
Erythroglaucin
描述
Erythroglaucin is a trihydroxyanthraquinone compound, specifically anthracene-9,10-dione, substituted by hydroxy groups at positions 1, 4, and 5, a methoxy group at position 7, and a methyl group at position 2. It is a naturally occurring compound isolated from various fungal species, including Chaetomium globosum and Aspergillus ruber . This compound is known for its vibrant red color and is classified as a fungal metabolite.
准备方法
Synthetic Routes and Reaction Conditions: Erythroglaucin can be synthesized through nuclear oxidation of the corresponding benzoyl benzoic acid. This reaction, followed by ring closure, yields this compound in good quantities . The synthetic route involves the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of fungal species known to produce this compound. The fungi are grown under controlled conditions, and the this compound is extracted and purified from the fungal biomass. This method leverages the natural biosynthetic pathways of the fungi to produce this compound efficiently .
化学反应分析
Types of Reactions: Erythroglaucin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxy and methoxy groups on the anthraquinone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones .
科学研究应用
Erythroglaucin has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of anthraquinone chemistry and its derivatives.
Biology: this compound is studied for its role as a fungal metabolite and its interactions with other biological molecules.
Medicine: Research has explored its potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: this compound is used as a natural colorant in various industries, including textiles, food, and cosmetics
作用机制
The mechanism of action of erythroglaucin involves its interaction with cellular components, particularly through its redox properties. This compound can undergo redox cycling, generating reactive oxygen species that can damage cellular components, leading to antimicrobial and anticancer effects. The molecular targets and pathways involved include DNA, proteins, and cellular membranes .
相似化合物的比较
Erythroglaucin is unique among anthraquinone derivatives due to its specific substitution pattern and red color. Similar compounds include:
Emodin: Another anthraquinone with hydroxyl groups at different positions.
Physcion: Similar to this compound but with different substituents.
Catenarin: A red anthraquinone pigment with a different substitution pattern.
This compound stands out due to its specific biological activities and applications in various fields.
属性
IUPAC Name |
1,4,5-trihydroxy-7-methoxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c1-6-3-9(17)12-13(14(6)19)15(20)8-4-7(22-2)5-10(18)11(8)16(12)21/h3-5,17-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUONEBXXLQCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC(=C3)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197215 | |
| Record name | Erythroglaucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476-57-3 | |
| Record name | Erythroglaucin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Erythroglaucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythroglaucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30197215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


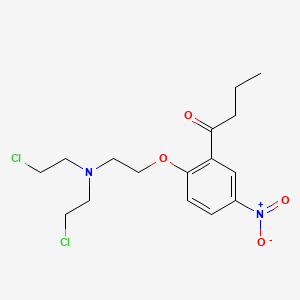
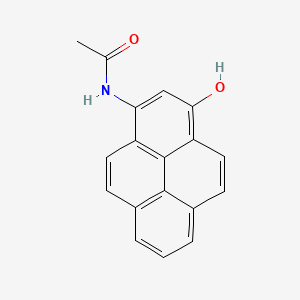
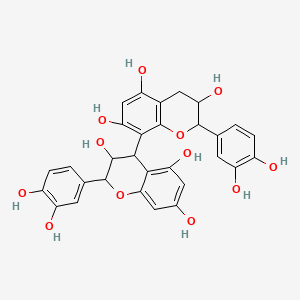

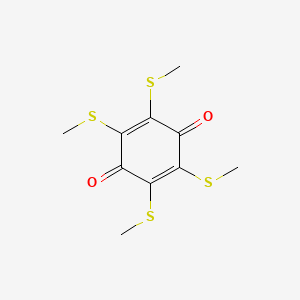
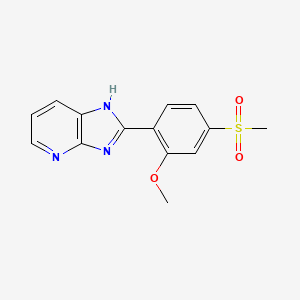
![[(1R,2R,3R,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methyl 2-methoxyacetate](/img/structure/B1201860.png)
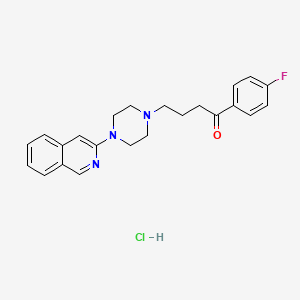

![5',5',8',8'-Tetramethyl-5',6',7',8'-tetrahydro-[2,2'-binaphthalene]-6-carboxylic acid](/img/structure/B1201864.png)
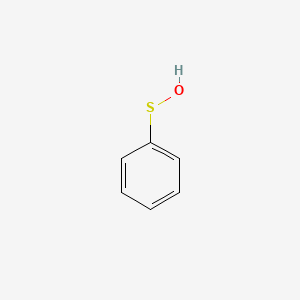
![1-[3-(4-Nitrophenyl)-5,6-dihydroimidazo[2,1-b]thiazol-7-ium-7-yl]ethanone](/img/structure/B1201868.png)
![methyl 2-({[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B1201872.png)
